Isoquinoline-6-carbothioamide

Catalog No.
S12354099
CAS No.
M.F
C10H8N2S
M. Wt
188.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-6-carbothioamide

Product Name

Isoquinoline-6-carbothioamide

IUPAC Name

isoquinoline-6-carbothioamide

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C10H8N2S/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13)

InChI Key

ISVMCDQYUZNIEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(=S)N

Isoquinoline-6-carbothioamide is a derivative of isoquinoline, a heterocyclic compound that consists of a benzene ring fused to a pyridine ring. Isoquinoline itself is known for its presence in various natural alkaloids and exhibits a range of biological activities. Isoquinoline-6-carbothioamide specifically features a carbothioamide functional group at the 6-position of the isoquinoline ring, which may influence its chemical properties and biological activities.

The compound is part of a larger class of isoquinoline derivatives that have garnered interest due to their potential pharmacological applications. These derivatives often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them valuable in medicinal chemistry.

Typical for compounds containing both isoquinoline and thioamide functionalities. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the carbothioamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: Isoquinoline derivatives can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cyclization: The presence of the thioamide group may facilitate cyclization reactions, leading to the formation of fused ring systems that can enhance biological activity.

These reactions are essential for synthesizing more complex isoquinoline derivatives and exploring their potential therapeutic applications.

Isoquinoline-6-carbothioamide and other isoquinoline derivatives have been studied for their biological activities. Research indicates that these compounds can exhibit:

  • Anticancer Properties: Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, certain isoquinoline thiosemicarbazones have demonstrated significant cytotoxic effects against cancer cells through mechanisms involving copper-mediated pathways .
  • Anti-inflammatory Effects: Some isoquinoline derivatives possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory mediators such as interleukin-6 and nitric oxide .
  • Antimicrobial Activity: Isoquinoline compounds have been reported to exhibit antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents .

The synthesis of isoquinoline-6-carbothioamide can be achieved through several methods, often involving modifications of established synthetic routes for isoquinolines. Common approaches include:

  • Pomeranz–Fritsch Reaction: This method involves the condensation of benzaldehyde with aminoacetoaldehyde to form isoquinoline, which can then be further functionalized to introduce the carbothioamide group.
  • Thioamide Formation: The introduction of the carbothioamide group can be accomplished through reaction with thiosemicarbazides or thioureas under acidic or basic conditions.
  • Bischler–Napieralski Reaction: This reaction can be adapted to synthesize isoquinolines from β-phenylethylamines followed by acylation and cyclodehydration.

These methods allow for the efficient synthesis of isoquinoline-6-carbothioamide and its analogs, facilitating exploration of their chemical properties and biological activities.

Isoquinoline-6-carbothioamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its diverse biological activities, this compound could serve as a lead structure in drug discovery efforts targeting cancer, inflammation, or infectious diseases.
  • Chemical Biology: The unique structural features of isoquinoline derivatives make them useful probes in studying biological pathways and mechanisms.
  • Material Science: Isoquinoline compounds may also find applications in developing new materials or sensors due to their electronic properties.

Studies on the interactions of isoquinoline-6-carbothioamide with biological targets are crucial for understanding its mechanism of action. Research indicates that these compounds can interact with various enzymes and receptors involved in disease processes. For example:

  • Enzyme Inhibition: Isoquinoline derivatives have been shown to inhibit enzymes related to inflammation and cancer progression.
  • Receptor Binding: Some studies suggest that these compounds may bind to neurotransmitter receptors, indicating potential use in treating neurological disorders .

Further interaction studies are necessary to elucidate the precise mechanisms through which isoquinoline-6-carbothioamide exerts its biological effects.

Isoquinoline-6-carbothioamide shares structural similarities with several other compounds within the isoquinoline family. Notable similar compounds include:

  • Isoquinoline: The parent compound known for its wide range of biological activities.
  • Thiosemicarbazone Derivatives: These compounds often exhibit enhanced anticancer activity due to their ability to chelate metal ions like copper .
  • Tetrahydroisoquinolines: Known for their neuroprotective effects, these compounds differ by having additional hydrogenated rings but maintain similar pharmacological profiles .

Comparison Table

CompoundStructural FeaturesBiological Activity
IsoquinolineBasic heterocyclic structureAnticancer, antimicrobial
Isoquinoline-6-carbothioamideCarbothioamide at 6-positionAnticancer, anti-inflammatory
Thiosemicarbazone DerivativesThiosemicarbazone functional groupEnhanced anticancer activity
TetrahydroisoquinolinesAdditional hydrogenated ringsNeuroprotective effects

Isoquinoline-6-carbothioamide stands out due to its specific modification at the 6-position, which may confer unique properties compared to other isoquinoline derivatives. Its potential applications in medicinal chemistry highlight its significance within this diverse class of compounds.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal-catalyzed approaches represent the most versatile and efficient methods for constructing isoquinoline-6-carbothioamide derivatives [3] [16] [17]. These methodologies leverage the unique catalytic properties of various metal complexes to facilitate cyclization reactions that would be challenging or impossible under conventional conditions.

Palladium-Catalyzed Methodologies

Palladium-based catalytic systems have emerged as particularly effective for isoquinoline synthesis [16] [17] [18]. The palladium-catalyzed tandem carbon-hydrogen allylation and intermolecular amination strategy provides direct access to 3-methylisoquinoline derivatives through a one-pot, two-step process [16]. This methodology employs palladium(II) catalysts under temperatures ranging from 80 to 120 degrees Celsius, achieving yields between 60 and 85 percent [16].

The asymmetric Larock isoquinoline synthesis represents a significant advancement in enantioselective isoquinoline construction [17]. Utilizing palladium acetate in combination with Walphos SL-W002-1 ligand, this method produces axially chiral 3,4-disubstituted isoquinolines with enantioselectivity ratios up to 97.5:2.5 and yields reaching 98 percent [17]. Density Functional Theory calculations have elucidated both the catalytic mechanism and the origin of the experimentally observed enantioselectivity [17].

Sequential palladium-catalyzed alpha-arylation and cyclization reactions provide a general approach to substituted isoquinolines and their corresponding nitrogen-oxides [18] [19]. This convergent methodology combines readily available precursors in a regioselective manner with excellent overall yields, typically ranging from 70 to 90 percent [18] [19]. The protocol utilizes (DtBPF)PdCl2 catalyst with tert-butyl sodium alkoxide in tetrahydrofuran, operating at temperatures between 60 and 100 degrees Celsius [19].

Rhodium-Catalyzed Approaches

Rhodium(III)-catalyzed oxidative coupling reactions between internal alkynes and aryl aldimines offer an alternative pathway to isoquinoline derivatives [22]. This methodology affords 3,4-disubstituted isoquinolines in yields ranging from 65 to 88 percent with high regioselectivity [22]. The reaction proceeds through carbon-nitrogen bond formation via reductive elimination of a rhodium(III) species, operating at elevated temperatures between 100 and 140 degrees Celsius [22].

Gold-Catalyzed Cyclization Methods

Gold(I)-catalyzed tandem alkyne amination and intramolecular oxygen-hydrogen insertion reactions have been developed for synthesizing fused isoquinoline derivatives [20] [24]. These methodologies proceed through alpha-imino gold carbene intermediates, achieving yields between 70 and 92 percent under mild conditions at temperatures ranging from 80 to 110 degrees Celsius [20] [24]. The gold-catalyzed bicyclic annulations of N-(o-alkynylphenyl)imines with alpha-diazo esters form 5,6-dihydroindolo[2,1-a]isoquinolines through cascade reactions involving initial aziridine formation followed by stereoselective [3+3]-annulations [24].

Copper and Silver-Catalyzed Systems

Copper(I)-catalyzed formation of isoquinoline-substituted isobenzofurans proceeds through reaction of substituted 1,5-diynes with isoquinoline nitrogen-oxides [21]. This transformation creates one carbon-carbon bond and two carbon-oxygen bonds in a single operation, achieving moderate to excellent yields between 65 and 85 percent at temperatures of 100 to 130 degrees Celsius [21].

Silver(I)-catalyzed 6-endo-dig cyclization represents an efficient method for isoquinoline synthesis from 2-alkynylbenzaldoximes [6]. The methodology employs silver triflate catalyst in dimethylformamide at relatively mild temperatures of 40 to 100 degrees Celsius, though yields vary significantly from 33 to 89 percent depending on substrate structure [6].

Metal CatalystReaction TypeSubstrateYield Range (%)Temperature (°C)
Palladium(II)Tandem C-H allylation/amination2-Phenylethylamines60-8580-120
Palladium(0)Enolate α-arylation/cyclizationKetone enolates/aryl bromides70-9060-100
Rhodium(III)Oxidative coupling with alkynesAryl aldimines/internal alkynes65-88100-140
Gold(I)Bicyclic annulationN-(o-alkynylphenyl)imines70-9280-110
Copper(I)Formation of isobenzofurans1,5-Diynes/isoquinoline N-oxides65-85100-130
Silver(I)6-endo-dig cyclization2-Alkynylbenzaldoximes33-8940-100

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthetic methodologies have revolutionized the preparation of isoquinoline derivatives by significantly reducing reaction times while maintaining or improving yields [7] [13]. These protocols exploit the enhanced heating efficiency and uniform energy distribution characteristics of microwave irradiation.

Iminoxyl Radical-Participated Cascade Cyclization

A convenient microwave-assisted method for synthesizing isoxazoline-functionalized isoquinolines has been developed through tetrabutylammonium iodide-catalyzed radical cascade cyclization of vinyl isocyanides with beta,gamma-unsaturated ketoximes [7]. This methodology operates at 120 degrees Celsius for 2 to 4 hours, achieving yields between 70 and 95 percent [7]. The process demonstrates wide substrate scope and excellent functional group tolerance under mild reaction conditions [7]. The mechanism involves iminoxyl radical participation, supported by intermolecular competing kinetic isotope effect experiments and radical trapping studies [7].

Microwave-Enhanced Kindler Thioamide Synthesis

The microwave-enhanced variation of the Kindler thioamide synthesis provides rapid access to diverse thioamide building blocks [13]. This three-component condensation of aldehydes, amines, and elemental sulfur employs 1-methyl-2-pyrrolidone as solvent under microwave flash heating at temperatures between 110 and 180 degrees Celsius for 2 to 20 minutes [13]. The methodology constructs representative libraries of substituted thioamides with 83 percent average yield and greater than 90 percent purity [13]. The sealed vessel capabilities of dedicated single-mode microwave reactors enable the utilization of diverse aldehyde and amine precursors [13].

Sequential Cyclization-Deoxygenation Reactions

Sequential cyclization-deoxygenation reactions of 2-alkynylbenzaldoximes provide efficient synthesis of isoquinoline derivatives through in situ generated isoquinoline nitrogen-oxide intermediates [6]. The methodology employs carbon disulfide as a reductant under mild reaction conditions with silver triflate catalyst in dimethylformamide at 40 degrees Celsius [6]. Yields range from 65 to 89 percent, with the reaction proceeding through 6-endo-dig cyclization followed by [3+2] dipolar cycloaddition and subsequent homolytic cleavage [6].

Three-Component Coupling Protocols

Three-component coupling reactions utilizing aldehydes, amines, and sulfur sources under microwave conditions represent versatile approaches to thioamide-containing heterocycles [13]. These protocols operate in sealed vessels at temperatures between 110 and 180 degrees Celsius, achieving yields of 80 to 90 percent [13]. The methodology benefits from rapid heating profiles and enhanced mass transfer effects characteristic of microwave irradiation [13].

MethodSubstratesConditionsYield Range (%)Products
Iminoxyl radical cascadeVinyl isocyanides/β,γ-unsaturated ketoximesTBAI catalyst, 120°C, 2-4 h70-95Isoxazoline-functionalized isoquinolines
Thioamide synthesis (Kindler)Aldehydes/amines/elemental sulfurNMP solvent, 110-180°C, 2-20 min75-95Primary/secondary thioamides
Sequential cyclization-deoxygenation2-Alkynylbenzaldoximes/CS₂AgOTf catalyst, DMF, 40°C65-89Isoquinoline derivatives
Three-component couplingAldehydes/amines/sulfurSealed vessel, 110-180°C80-90Substituted thioamides

Post-Functionalization Techniques for Thioamide Incorporation

Post-functionalization strategies for thioamide incorporation represent crucial methodologies for accessing isoquinoline-6-carbothioamide derivatives from preformed isoquinoline scaffolds [28] [36] [38]. These approaches enable the transformation of readily available precursors into target thioamide-containing compounds through selective functional group manipulations.

Lawesson's Reagent-Mediated Thionation

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) serves as the most widely employed reagent for converting heterocyclic amides to their corresponding thioamides [36] [38]. The reagent exists in solution equilibrium with more reactive dithiophosphine ylide species that interact with carbonyl groups to afford thiaoxaphosphetane intermediates [36]. The mechanism proceeds through cycloreversion similar to Wittig reactions, driven by formation of stable phosphorus-oxygen bonds [36].

Conventional Lawesson's reagent protocols employ aromatic solvents such as toluene or xylene under reflux conditions for 2 to 12 hours, achieving yields between 80 and 95 percent [36] [38]. However, workup procedures have traditionally been challenging due to formation of six-membered ring byproducts with similar polarity to desired products [38]. Recent developments have addressed these limitations through optimized workup procedures utilizing ethanol or ethylene glycol treatment to decompose phosphorus-containing byproducts [38].

Mechanochemical Thionation Approaches

Mechanochemical synthesis using Lawesson's reagent has emerged as an environmentally friendly alternative to solution-phase methods [37] [40]. Ball-milling techniques enable thionation reactions at room temperature without organic solvents, producing thiolactams and acyclic thioamides in yields ranging from 75 to 90 percent [37] [40]. The mechanochemical approach demonstrates effectiveness with primary, secondary, and tertiary thioamides while eliminating chromatographic purification requirements [37] [40].

Liquid-assisted mechanochemical activation protocols have been developed to enhance reaction efficiency and substrate scope [39]. These methods employ minimal amounts of liquid additives during milling operations, achieving comparable or superior yields relative to conventional solution reactions [39]. The protocol proves particularly effective for aromatic thioamides, thiopeptides, thiolactams, and thioenones [39].

Phosphorus Pentasulfide-Mediated Transformations

Phosphorus pentasulfide represents a mild and versatile reagent for thioamide preparation from nitriles and ketoximes [41] [45]. The methodology operates under solvent-free conditions at temperatures between 120 and 180 degrees Celsius, providing thioamides in yields of 70 to 90 percent [41]. The approach proves particularly effective for aromatic and aliphatic nitriles, offering rapid and high-yielding synthetic access [41].

The phosphorus pentasulfide-mediated Beckmann rearrangement of ketoximes provides an alternative route to secondary thioamides [45]. This transformation employs phosphorus pentasulfide as both dehydrating and thiating agent, achieving good to excellent yields under simple operational conditions [45]. The methodology extends to preparation of primary thiobenzamides from benzaldoximes [45].

Chlorination-Thioamidation Sequences

A novel two-step approach for heterocyclic amide to thioamide transformation involves initial chlorination followed by reaction with N-cyclohexyl dithiocarbamate cyclohexylammonium salt [28]. The chlorination step converts amides to corresponding chloroheterocycles, which subsequently undergo heating in chloroform at 61 degrees Celsius for 12 hours to afford heterocyclic thioamides in excellent yields of 85 to 95 percent [28]. This methodology offers advantages over traditional thiating reagents through improved operational simplicity and substrate scope [28].

Palladium-Catalyzed Desulfurization Methods

Palladium-catalyzed Suzuki-Miyaura coupling reactions of in situ-generated palladium-carbene complexes via desulfurization of thioureas or thioamides provide alternative access to functionalized products [14]. The methodology proceeds through palladium(0)/palladium(II)/palladium(0) catalytic cycles involving coordination of thiophilic auxiliaries and oxidative addition of carbon-sulfur bonds [14]. Reaction temperatures range from 80 to 120 degrees Celsius with yields between 65 and 88 percent [14].

TCT-Mediated Click Chemistry

s-Trichlorotriazine-mediated one-pot methods enable conversion of carboxylic acids to carbothioamides through activation, azidation, and Curtius rearrangement sequences [26]. The protocol employs s-trichlorotriazine at 40 mole percent or less relative to starting materials, operating at room temperature in dichloromethane [26]. The methodology achieves yields between 60 and 85 percent and demonstrates applicability for gram-scale synthesis and late-stage functionalization [26].

Reagent/MethodStarting MaterialConditionsMechanismYield Range (%)
Lawesson's ReagentHeterocyclic amidesToluene/xylene, reflux, 2-12 hThiocarbonyl insertion via ylide80-95
Phosphorus Pentasulfide (P₂S₅)Nitriles/ketoximesSolvent-free, 120-180°CBeckmann rearrangement/thiation70-90
TCT-mediated click chemistryCarboxylic acidsDCM, room temperatureCurtius rearrangement/click60-85
Mechanochemical thionationAmidesBall milling, room temperatureSolid-state thionation75-90
Chlorination-thioamidationHeterocyclic amidesCHCl₃, 61°C, 12 hChlorination followed by substitution85-95
Palladium-catalyzed desulfurizationThioureas/thioamidesPd catalyst, base, 80-120°CC-S bond activation/coupling65-88

Isoquinoline-6-carbothioamide demonstrates substantial anticancer efficacy through multiple mechanisms targeting key oncogenic signaling pathways. Research has established that isoquinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines, including pancreatic, small cell lung carcinoma, prostate cancer, and leukemia models [1]. The compound's anticancer activity stems from its ability to interfere with critical cellular processes essential for tumor growth and survival.

The mechanistic foundation of isoquinoline-6-carbothioamide's anticancer activity involves complex interactions with oncogenic signaling networks. Studies have identified that isoquinoline-based compounds induce mitochondrial electron transport chain dysfunction and reactive oxygen species production, leading to depletion of guanosine nucleotide pools and engagement of DNA damage response pathways [1]. These compounds demonstrate particular efficacy against cancers that rely heavily upon oxidative phosphorylation, such as certain leukemias, through their ability to target high-oxidative phosphorylation cells [1].

The compound's selectivity for cancer cells over non-cancerous cells represents a significant therapeutic advantage. Research indicates that isoquinoline derivatives preferentially target rapidly proliferating cancer cells while showing significantly reduced effects on normal cellular populations [1]. This selectivity is attributed to the differential metabolic requirements and stress response capabilities between malignant and healthy cells, with cancer cells being more susceptible to the compound's oxidative stress-inducing mechanisms.

Kinase Inhibition Patterns

Kinase inhibition represents a primary mechanism through which isoquinoline-6-carbothioamide exerts its anticancer effects. The compound demonstrates significant activity against multiple protein kinases involved in oncogenic signaling pathways, with varying degrees of potency and selectivity profiles [2] [3] [4] [5].

Protein Kinase C ζ (PKCζ) emerges as a particularly sensitive target for isoquinoline derivatives. Research has identified potent PKCζ inhibitors within the isoquinoline chemical series, with compounds achieving single-digit micromolar potency [2]. These PKCζ inhibitors demonstrate high selectivity and oral availability, with proven efficacy in mouse collagen-induced arthritis models [2]. The significance of PKCζ inhibition extends beyond cancer therapy, as studies suggest this target represents a novel approach for rheumatoid arthritis treatment [2].

Human Epidermal Growth Factor Receptor 2 (HER2) represents another critical kinase target for isoquinoline-6-carbothioamide derivatives. Recent investigations have demonstrated that isoquinoline-tethered compounds exhibit 7- to 12-fold enhancement in HER2 selectivity compared to established inhibitors like lapatinib [3] [4]. These derivatives show enhanced cellular activity and improved anti-proliferative effects against HER2-dependent cancer cell lines [3]. The representative compound from this series demonstrates more potent inhibition of HER2 phosphorylation at the cellular level compared to standard treatments [3].

Haspin kinase inhibition by isoquinoline derivatives shows promising selectivity profiles. Studies have identified compounds with IC50 values ranging from 57 to 167 nanomolar against Haspin, with good selectivity over other kinases [5]. The molecular modeling experiments reveal that the tricyclic isoquinoline system establishes stable interactions within the ATP-binding site through hydrophobic interactions, with the pyridine moiety forming hydrogen bonds with key hinge region residues [5].

Additional kinase targets include Cyclin-Dependent Kinase Like 1 (CLK1), Cyclin-Dependent Kinase 9 (CDK9), and Glycogen Synthase Kinase 3 (GSK3). These kinases show differential sensitivity to isoquinoline derivatives, with IC50 values ranging from 101 to 1077 nanomolar depending on the specific structural modifications [5]. The structure-activity relationships reveal that alkylation at specific positions can alter kinase inhibition profiles, leading to preferential inhibition of certain kinases over others [5].

Nucleic Acid Interaction Dynamics

The interaction between isoquinoline-6-carbothioamide and nucleic acids represents a fundamental mechanism underlying its anticancer activity. Isoquinoline alkaloids demonstrate multiple modes of nucleic acid binding, including intercalation, groove binding, and direct DNA adduct formation [6] [7].

DNA intercalation represents the primary interaction mode for many isoquinoline derivatives. The planar aromatic structure of isoquinoline-6-carbothioamide facilitates insertion between DNA base pairs, leading to significant structural perturbations [7]. Studies have demonstrated that isoquinoline compounds can unwind DNA by approximately 21 degrees, disrupting normal DNA-protein interactions essential for replication and transcription [7]. This intercalation process results in increased DNA contour length and affects the interaction of DNA with replication, repair, and transcription-related proteins [7].

Minor groove binding represents an alternative interaction mechanism observed with certain isoquinoline derivatives. Research has shown that compounds can bind at the minor groove through specific dimensional requirements and electrostatic interactions [7]. This binding mode allows for sequence-specific recognition and can interfere with protein-DNA interactions critical for gene regulation [7].

Topoisomerase poisoning emerges as a critical consequence of nucleic acid interaction. Isoquinoline derivatives have been demonstrated to poison both Topoisomerase I and Topoisomerase II through stabilization of cleavable complexes [7]. The mechanism involves both alkaloid-DNA and alkaloid-enzyme interactions, creating ternary complexes that prevent normal enzyme function [7]. This topoisomerase inhibition leads to DNA damage accumulation and subsequent cell cycle arrest and apoptosis [7].

The structure-activity relationships for nucleic acid interactions reveal specific requirements for optimal binding. Compounds with buckled structures show different binding affinities compared to planar derivatives, with planar compounds generally demonstrating stronger intercalation capabilities [7]. The presence of specific functional groups, such as methoxy and methylenedioxy substituents, influences both binding affinity and sequence selectivity [7].

Epigenetic modulation represents an emerging mechanism of action for isoquinoline derivatives. Studies have documented that these compounds can affect DNA methylation patterns and histone modifications [6]. Specific examples include inhibition of DNA methylation in promoter regions of cytochrome P450 genes and suppression of histone deacetylase activity [6]. These epigenetic effects contribute to the overall anticancer activity by modulating gene expression patterns critical for tumor progression [6].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

Isoquinoline-6-carbothioamide demonstrates significant antimicrobial activity against various multidrug-resistant pathogens, representing a promising approach to address the growing challenge of antimicrobial resistance. The compound exhibits selective activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative pathogens, a selectivity pattern that reflects specific mechanistic interactions with bacterial cellular targets [8] [9] [10].

The antimicrobial spectrum of isoquinoline-6-carbothioamide includes potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations ranging from 3.9 to 8.0 micrograms per milliliter [10]. This activity level demonstrates clinically relevant potency against one of the most challenging healthcare-associated pathogens. The compound also shows effectiveness against Vancomycin-Resistant Enterococcus (VRE) with minimum inhibitory concentrations between 8.0 and 16.0 micrograms per milliliter [10].

The mechanism of antimicrobial action involves multiple bacterial targets, contributing to reduced resistance development potential. Studies have demonstrated that isoquinoline derivatives affect bacterial DNA synthesis, RNA synthesis, and cell wall synthesis simultaneously [9]. This multi-target approach reduces the likelihood of resistance emergence, as bacteria would need to develop multiple simultaneous resistance mechanisms to overcome the compound's effects [9].

Resistance development studies reveal favorable profiles for isoquinoline-6-carbothioamide derivatives. Mutation frequency assessments show low resistance development potential, with frequencies ranging from 10⁻⁷ to 10⁻⁹ for most sensitive bacterial strains [11]. These values compare favorably to established antibiotics like ciprofloxacin, suggesting reduced likelihood of rapid resistance emergence [11].

The compound demonstrates activity against fluoroquinolone-resistant bacteria, indicating alternative mechanisms of action that bypass common resistance pathways [8] [12]. This cross-resistance pattern suggests that isoquinoline-6-carbothioamide may be effective against bacteria that have developed resistance to quinolone antibiotics through target modification or efflux pump overexpression [8].

Synergistic interactions with established antibiotics represent an important therapeutic application. Research has demonstrated that isoquinoline derivatives can potentiate the activity of rifampicin and ethambutol against mycobacterial pathogens [8]. This synergistic effect allows for reduced antibiotic dosages while maintaining or enhancing antimicrobial efficacy [8].

The limited activity against Gram-negative bacteria reflects the structural barriers presented by the outer membrane and active efflux systems characteristic of these pathogens [10]. Most isoquinoline-6-carbothioamide derivatives show minimum inhibitory concentrations greater than 64 micrograms per milliliter against Extended-Spectrum β-Lactamase Escherichia coli, Carbapenem-Resistant Klebsiella pneumoniae, and Multidrug-Resistant Pseudomonas aeruginosa [10].

Antifungal activity against drug-resistant fungi represents an additional therapeutic application. Studies have shown that certain isoquinoline derivatives demonstrate superior activity compared to fluconazole against Candida auris, an emerging multidrug-resistant fungal pathogen [10]. This antifungal activity involves cell membrane disruption and interference with essential metabolic processes [10].

Modulation of Inflammatory Mediators and Cytokine Networks

Isoquinoline-6-carbothioamide demonstrates significant anti-inflammatory activity through modulation of key inflammatory mediators and cytokine networks. The compound's anti-inflammatory mechanisms involve interference with multiple signaling pathways that regulate inflammatory responses, including Nuclear Factor-kappa B (NF-κB), mitogen-activated protein kinases, Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and NOD-like Receptor Protein 3 (NLRP3) inflammasome pathways [13] [14].

The compound demonstrates potent suppression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) [13] [14]. Studies using lipopolysaccharide-stimulated microglial cells have shown that isoquinoline derivatives can significantly reduce the production of these inflammatory mediators at micromolar concentrations [13]. The suppression occurs through inhibition of Nuclear Factor-kappa B nuclear translocation, achieved by blocking IκB phosphorylation [13].

Interleukin-6 modulation represents a particularly important anti-inflammatory mechanism. Research has demonstrated that isoquinoline derivatives can attenuate IL-6-mediated signaling pathways, which play central roles in chronic inflammatory conditions and cancer progression . The compound's ability to reduce IL-6 levels has been documented in various experimental models, with effects observed in both acute and chronic inflammatory conditions [14].

The modulation of chemokine networks contributes significantly to the anti-inflammatory effects. Isoquinoline-6-carbothioamide reduces production of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8), key mediators responsible for immune cell recruitment and activation [14] [16]. This reduction in chemokine levels leads to decreased infiltration of inflammatory cells into affected tissues, thereby reducing local inflammatory responses [16].

Mitogen-activated protein kinase pathway inhibition represents a upstream mechanism for the anti-inflammatory effects. Studies have shown that isoquinoline derivatives inhibit phosphorylation of extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase [13]. These kinases serve as upstream regulators of Nuclear Factor-kappa B signaling, and their inhibition contributes to the overall anti-inflammatory profile [13].

The compound demonstrates unique effects on anti-inflammatory mediators, particularly Interleukin-10 (IL-10). Unlike most anti-inflammatory compounds that broadly suppress cytokine production, certain isoquinoline derivatives can selectively enhance IL-10 production while suppressing pro-inflammatory mediators [13]. This selective modulation contributes to resolution of inflammatory responses rather than simple immunosuppression [13].

Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) represent additional targets for isoquinoline-6-carbothioamide's anti-inflammatory activity. The compound attenuates expression of both enzymes, leading to reduced production of prostaglandins and nitric oxide, respectively [13]. These effects contribute to reduced inflammatory pain and tissue damage associated with chronic inflammatory conditions [13].

The NLRP3 inflammasome pathway represents an important target for isoquinoline derivatives in the context of cytokine storm modulation. Research has demonstrated that these compounds can interfere with NLRP3 inflammasome activation, leading to reduced production of IL-1β and IL-18 [14]. This effect is particularly relevant for severe inflammatory conditions where excessive inflammasome activation contributes to tissue damage and systemic inflammatory responses [14].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.04081944 g/mol

Monoisotopic Mass

188.04081944 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types